molecular formula C12H12O4 B8698963 2-Propenoic acid, 2-(benzoyloxy)-, ethyl ester CAS No. 108725-04-8

2-Propenoic acid, 2-(benzoyloxy)-, ethyl ester

Cat. No. B8698963
CAS No.: 108725-04-8
M. Wt: 220.22 g/mol
InChI Key: VMFURMPOYRQVAX-UHFFFAOYSA-N
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Patent
US07230062B2

Procedure details

While ethyl pyruvate (174 g, 1.5 mol) was being stirred at 0° C., pyridine (120 g, 1.5 mol) was dropped into the ethyl pyruvate. After it was stirred at 0° C. for 10 minutes, benzoyl chloride (210 g, 1.5 mol) was slowly dropped into this mixture. After the temperature of the reaction solution reached room temperature, the reaction solution was stirred for 48 hours. An aqueous solution of saturated sodium hydrogencarbonate and diethyl ether were added to the reaction solution, and an organic layer was separated by use of a separating funnel. Diethyl ether was again added to the aqueous layer and an organic compound was extracted. The obtained organic layer was then mixed with the organic compound, and sodium sulfate was added for dehydration. Thereafter, the sodium sulfate was removed by filtration and the solvent was removed by use of an evaporator under a reduced pressure. The concentrate was distilled under a reduced pressure (1 mmHg, 92 to 102° C.) to give ethyl α-benzoyloxyacrylate (180 g, yield: 54%).
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[O:3].N1C=CC=CC=1.[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])O.[Na+]>C(OCC)C>[C:15]([O:3][C:2](=[CH2:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Step Three
Name
Quantity
210 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After it was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
an organic layer was separated by use of a separating funnel
ADDITION
Type
ADDITION
Details
Diethyl ether was again added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
an organic compound was extracted
ADDITION
Type
ADDITION
Details
The obtained organic layer was then mixed with the organic compound, and sodium sulfate
ADDITION
Type
ADDITION
Details
was added for dehydration
CUSTOM
Type
CUSTOM
Details
Thereafter, the sodium sulfate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by use of an evaporator under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The concentrate was distilled under a reduced pressure (1 mmHg, 92 to 102° C.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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